molecular formula C15H14N2OS B12185778 3-Benzoyl-1-(o-tolyl)-2-thiourea CAS No. 4949-88-6

3-Benzoyl-1-(o-tolyl)-2-thiourea

Cat. No.: B12185778
CAS No.: 4949-88-6
M. Wt: 270.4 g/mol
InChI Key: LTGMLAWCHYYTCQ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H14N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 2-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 1-benzoyl-3-(2-methylphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

4949-88-6

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H14N2OS/c1-11-7-5-6-10-13(11)16-15(19)17-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H2,16,17,18,19)

InChI Key

LTGMLAWCHYYTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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